molecular formula C16H29N3O4 B2871744 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate CAS No. 1639963-79-3

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate

Cat. No. B2871744
CAS RN: 1639963-79-3
M. Wt: 327.425
InChI Key: NQZRCJOSKVWOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate is a chemical compound with the CAS Number: 1639963-79-3 . It has a molecular weight of 327.42 . The IUPAC name for this compound is di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H29N3O4/c1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6/h17H,7-11H2,1-6H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antioxidative Applications

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate: and its analogs, like 2,6-di-tert-butylphenol , have been studied for their antioxidative properties. These compounds can act as heterogeneous antioxidants, scavenging free radicals and inhibiting oxidation processes in various substrates . This is particularly useful in preventing the degradation of organic compounds like olefins and aldehydes, which are prone to oxidation under adverse conditions such as exposure to light, heat, and oxygen .

Catalysis

The compound’s structural analogs have been used as catalysts in oxidative coupling reactions and aerobic oxidation processes. For instance, N-hydroxyimides , which are structurally similar, serve as organocatalysts for aerobic oxidation and oxidative coupling reactions, where the corresponding imide-N-oxyl radicals are the catalytically active species . This suggests that 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate could be explored for its catalytic properties in similar reactions.

Polymer Research

In polymer research, compounds like 2,6-di-tert-butylphenol have been modified to enhance the antioxidative properties of polymers. By attaching such antioxidant groups to polymers, it’s possible to create materials with improved stability and longevity, which is crucial for applications that require resistance to oxidative degradation .

Pharmaceutical Research

The structural features of 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate suggest potential applications in pharmaceutical research. Compounds with similar structures have been investigated for their bioactivities, including anti-inflammatory properties, as they can affect the expression of genes related to inflammation .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6/h17H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZRCJOSKVWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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